![molecular formula C11H17BrN2O2S B2878030 Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide CAS No. 692756-87-9](/img/structure/B2878030.png)
Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide
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Overview
Description
The compound “Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The molecule also contains a thiazole ring, which is a type of heterocyclic compound that has various applications in medicinal chemistry .
Scientific Research Applications
Synthesis of Piperidine Derivatives
Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals. The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacological Applications
Piperidine derivatives, including those derived from the compound , are present in over twenty classes of pharmaceuticals. They exhibit a wide range of pharmacological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .
Anti-Inflammatory Activity
Specific piperidine derivatives synthesized from this compound have shown potent anti-inflammatory activity. They act as inhibitors of soluble epoxide hydrolase, an enzyme involved in the inflammatory process, thus providing a therapeutic approach for inflammation-related diseases .
Antioxidant Properties
Natural piperidine-based compounds, which can be synthesized using Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide, have demonstrated significant antioxidant actions. They are capable of inhibiting or suppressing free radicals, which are beneficial in conditions like cancer, inflammation, hypertension, and asthma .
Anticancer Potential
Piperidine alkaloids derived from this compound have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers. These effects are observed both in vitro and in vivo, making them promising candidates for cancer therapy .
Neuropharmacological Effects
Derivatives of Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide have potential applications in neuropharmacology. They show promise as anti-Alzheimer’s, antipsychotic, and antidepressant agents. Their mechanisms of action are being explored to develop treatments for various neurological disorders .
Mechanism of Action
Target of Action
Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is a derivative of piperidine . Piperidine derivatives are known to interact with a variety of targets, including the IKKb catalytic pocket . The IKKb (IκB kinase β) is a protein kinase that plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .
Mode of Action
The compound interacts with its target through hydrophobic interactions . This interaction can lead to changes in the target’s function, potentially influencing cellular processes such as signal transduction .
Biochemical Pathways
They can influence various biochemical pathways, including those involved in cancer, inflammation, hypertension, and asthma .
Result of Action
Piperidine derivatives have been shown to exhibit a potent anticancer effect . They can bind to ctDNA via intercalation, which may disrupt the function of the DNA and lead to cell death .
Future Directions
properties
IUPAC Name |
ethyl 2-piperidin-4-yl-1,3-thiazole-4-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADOVSNWGBZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCNCC2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide | |
CAS RN |
692756-87-9 |
Source
|
Record name | ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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